molecular formula C12H9Br B12925483 1-Bromo-4-vinylnaphthalene

1-Bromo-4-vinylnaphthalene

Cat. No.: B12925483
M. Wt: 233.10 g/mol
InChI Key: BCHKLDAXYSFGKB-UHFFFAOYSA-N
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Description

1-Bromo-4-vinylnaphthalene (C₁₂H₉Br) is a brominated naphthalene derivative featuring a vinyl (-CH=CH₂) substituent at the 4-position of the naphthalene ring. This compound is of significant interest in organic synthesis due to the reactivity of both the bromine atom and the vinyl group. The bromine enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions .

Properties

IUPAC Name

1-bromo-4-ethenylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKLDAXYSFGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-vinylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-vinylnaphthalene using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-vinylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are commonly used.

    Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br₂) can be used for addition to the vinyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Addition Reactions: Products include dibromo derivatives or other addition products depending on the electrophile.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

1-Bromo-4-vinylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological molecules.

    Industry: Used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-4-vinylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the vinyl group provides a site for electrophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-vinylnaphthalene with structurally related brominated naphthalene derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound -CH=CH₂ C₁₂H₉Br 233.10 (calculated) Hypothesized reactivity: Bromine participates in cross-coupling; vinyl enables polymerization. Likely liquid at room temperature (analogous to 1-bromonaphthalene). Potential monomer for conductive polymers or intermediates in organic electronics.
1-Bromo-4-methylnaphthalene -CH₃ C₁₁H₉Br 221.09 Solid; stable C–Br bond. NMR data indicates electron-withdrawing effects from Br. Intermediate in Suzuki couplings or pharmaceutical synthesis.
1-Bromo-4-methoxynaphthalene -OCH₃ C₁₁H₉BrO 253.10 Electron-donating methoxy group stabilizes adjacent positions. NMR: δH 3.98 (s, OCH₃); δC 155.26 (C-O). Photoactive materials; precursor for methoxy-functionalized ligands.
1-Bromo-4-phenylnaphthalene -C₆H₅ C₁₆H₁₁Br 283.17 Extended conjugation due to phenyl group. Purity: 98%. Building block for polycyclic aromatic hydrocarbons (PAHs) or OLED materials.
1-Bromo-4-(dimethylamino)naphthalene -N(CH₃)₂ C₁₂H₁₂BrN 250.14 Strong electron-donating amino group. SMILES: CN(C)C₁=CC=C(C₂=CC=CC=C₂₁)Br. Fluorescent probes or catalysts in asymmetric synthesis.
1-Bromo-4-chloronaphthalene -Cl C₁₀H₆BrCl 247.52 Dual halogen substituents. MDL: MFCD00971827. Synthon for hetero-dihalogenated compounds or metal-organic frameworks (MOFs).

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -Br, -Cl) enhance the electrophilicity of the naphthalene ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions .
  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase electron density, stabilizing radical intermediates or directing electrophilic substitution to specific positions .

Physical State and Stability: Methyl and phenyl derivatives are typically solids at room temperature, while halogenated analogs like 1-bromonaphthalene are liquids (bp ~281°C) . Amino-substituted derivatives exhibit higher polarity, influencing solubility in polar solvents .

Applications: Vinyl and phenyl derivatives are prioritized in materials science for creating conjugated polymers or PAHs . Methoxy and amino derivatives find use in photochemistry and catalysis due to tunable electronic properties .

Research Findings and Data

  • Synthetic Routes :

    • Brominated naphthalenes are often synthesized via electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) under controlled conditions .
    • Vinyl substituents can be introduced via Heck coupling or Wittig reactions .
  • Spectroscopic Insights :

    • ¹H NMR of 1-bromo-4-methoxynaphthalene shows distinct singlet peaks for methoxy (δ 3.98) and aromatic protons (δ 6.66–8.34), confirming substitution patterns .
    • Mass spectrometry data for 1-bromo-4-methylnaphthalene (MW 221.09) aligns with calculated molecular weights .
  • Safety Considerations :

    • Brominated naphthalenes generally exhibit moderate toxicity. Proper handling (gloves, ventilation) is advised, as highlighted in safety data for 1-bromonaphthalene .

Biological Activity

1-Bromo-4-vinylnaphthalene is a halogenated aromatic hydrocarbon with significant potential in various biological applications. This compound, characterized by a bromine atom at the fourth position of a vinylnaphthalene structure, has been studied for its interactions with biological macromolecules and its effects on enzyme activity, particularly cytochrome P450 enzymes. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C12H9Br
  • Molecular Weight : Approximately 219.09 g/mol
  • Structure : Contains a naphthalene ring with a vinyl group (–CH=CH2) and a bromine substituent.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for the metabolism of various drugs, and its inhibition can significantly affect pharmacokinetics:

  • Inhibition Mechanism : The compound competes with substrates for binding to the active site of CYP1A2, leading to altered drug metabolism profiles when co-administered with other medications metabolized by this enzyme.

Potential Therapeutic Applications

The inhibition of CYP1A2 suggests potential therapeutic applications in pharmacology, particularly in managing drug interactions. Additionally, ongoing studies are investigating its effects on other biological macromolecules, which may reveal further therapeutic benefits.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Halogenation of Vinylnaphthalene : Reacting vinylnaphthalene with bromine under controlled conditions.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to introduce bromine at the desired position on the naphthalene ring.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

Compound NameStructure TypeNotable Characteristics
1-Bromo-4-methylnaphthaleneHalogenated naphthaleneExhibits similar reactivity; used in organic synthesis.
4-VinylphenolVinyl-substituted phenolUsed in polymer production; has different biological activities.
1-VinylnaphthaleneVinyl-substituted naphthaleneLacks bromine; used as a monomer in polymerization.
1-Bromo-2-vinylnaphthaleneHalogenated vinyl naphthaleneDifferent position of bromine affects reactivity.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various experimental setups:

  • Drug Interaction Studies : A study demonstrated that co-administration of this compound with drugs metabolized by CYP1A2 led to increased plasma concentrations of these drugs, indicating its potential as a modulator in drug therapy.
  • Biological Macromolecule Interactions : Ongoing investigations are exploring how this compound interacts with proteins and nucleic acids, which could lead to novel therapeutic strategies or drug delivery systems.
  • Photopolymerization Applications : Research into photoinitiating systems has shown that derivatives of vinylnaphthalene compounds can be effective as sensitizers in photopolymerization processes, potentially expanding their application in materials science .

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